N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-fluorobenzamide
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Overview
Description
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-fluorobenzamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives This compound is characterized by the presence of a benzothiadiazole ring substituted with a chlorine atom at the 5-position and a fluorobenzamide group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-fluorobenzamide typically involves the following steps:
Formation of the Benzothiadiazole Ring: The benzothiadiazole ring can be synthesized by the cyclization of 2-aminobenzenethiol with chlorosulfonic acid, followed by chlorination to introduce the chlorine atom at the 5-position.
Coupling with 4-Fluorobenzamide: The chlorinated benzothiadiazole intermediate is then coupled with 4-fluorobenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzothiadiazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, dichloromethane), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Substitution: Substituted benzothiadiazole derivatives.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Hydrolysis: Carboxylic acid and amine products.
Scientific Research Applications
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-fluorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.
Modulating Signal Transduction Pathways: Affecting cellular signaling pathways that regulate various physiological functions.
Inducing Cellular Responses: Triggering cellular responses such as apoptosis, cell cycle arrest, or immune modulation.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea: A related compound with a thiourea group instead of a fluorobenzamide group.
4-amino-5-chloro-2,1,3-benzothiadiazole: A simpler derivative with an amino group at the 4-position.
5-chloro-2,1,3-benzothiadiazole: The parent compound without additional substituents.
Uniqueness
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-fluorobenzamide is unique due to the presence of both a chlorine atom and a fluorobenzamide group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFN3OS/c14-9-5-6-10-12(18-20-17-10)11(9)16-13(19)7-1-3-8(15)4-2-7/h1-6H,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEIULZJOXWAQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC3=NSN=C32)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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